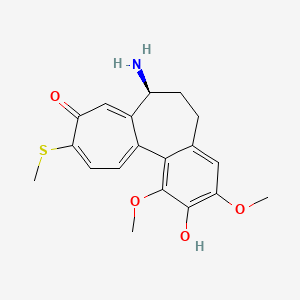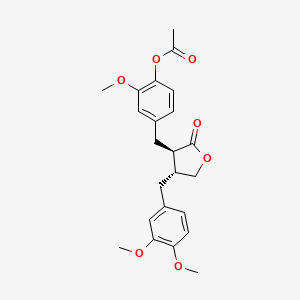
Arctigenin monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arctigenin monoacetate is a derivative of arctigenin, a naturally occurring lignan found in plants such as Arctium lappa (burdock). Arctigenin has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The acetylation of arctigenin to form this compound enhances its solubility and bioavailability, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arctigenin monoacetate typically involves the acetylation of arctigenin. One common method is the reaction of arctigenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Arctigenin monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to arctigenin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Arctigenin.
Substitution: Various substituted arctigenin derivatives.
Scientific Research Applications
Arctigenin monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis. It is also studied for its anti-inflammatory and anti-viral effects.
Industry: Its enhanced solubility and bioavailability make it suitable for formulation in pharmaceutical products.
Mechanism of Action
Arctigenin monoacetate exerts its effects through several mechanisms:
Molecular Targets: It targets proteins such as AMP-activated protein kinase (AMPK) and histone deacetylases (HDACs).
Pathways Involved: It activates AMPK, leading to improved glucose uptake and lipid metabolism. It also inhibits HDACs, resulting in increased histone acetylation and gene expression changes that promote apoptosis in cancer cells.
Comparison with Similar Compounds
Arctigenin: The parent compound with similar pharmacological activities but lower solubility.
Arctiin: A glycoside of arctigenin with different pharmacokinetic properties.
Uniqueness: Arctigenin monoacetate stands out due to its enhanced solubility and bioavailability, making it more effective in biological systems. Its ability to modulate multiple molecular targets and pathways also adds to its uniqueness compared to other lignan derivatives.
Properties
CAS No. |
69232-85-5 |
|---|---|
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[4-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H26O7/c1-14(24)30-20-8-6-16(12-22(20)28-4)10-18-17(13-29-23(18)25)9-15-5-7-19(26-2)21(11-15)27-3/h5-8,11-12,17-18H,9-10,13H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
HKCGEUVLMDJSGX-ZWKOTPCHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


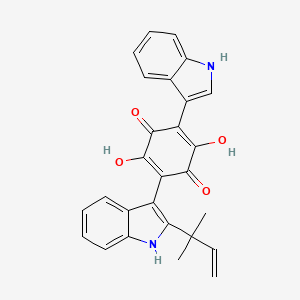
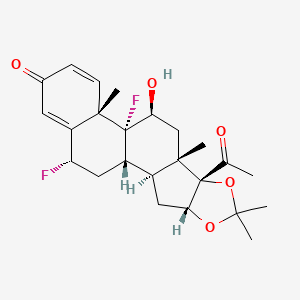
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

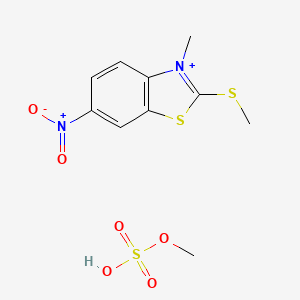

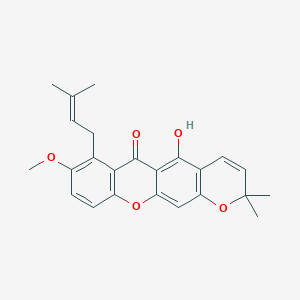
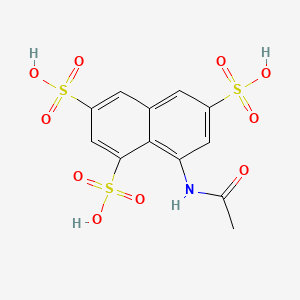
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

